molecular formula C22H28N8O B12249795 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Cat. No.: B12249795
M. Wt: 420.5 g/mol
InChI Key: ISVSOAVYXLVMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple heterocyclic rings.

Preparation Methods

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves several stepsThe triazolo[4,3-b]pyridazine moiety is then synthesized separately and coupled with the imidazo[1,2-b]pyridazine core through a series of reactions involving piperidine as a linker .

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic route to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at positions where the heterocyclic rings are activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but typically involve modifications to the heterocyclic rings or the tert-butyl group .

Scientific Research Applications

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine include other imidazo[1,2-b]pyridazine derivatives and triazolo[4,3-b]pyridazine compounds. These compounds share structural similarities but differ in their substituents and specific biological activities. For example, takinib is a known TAK1 inhibitor with a different substitution pattern, resulting in varying potency and selectivity .

Properties

Molecular Formula

C22H28N8O

Molecular Weight

420.5 g/mol

IUPAC Name

6-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C22H28N8O/c1-15-24-25-19-5-6-20(26-30(15)19)28-11-9-16(10-12-28)14-31-21-8-7-18-23-17(22(2,3)4)13-29(18)27-21/h5-8,13,16H,9-12,14H2,1-4H3

InChI Key

ISVSOAVYXLVMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN5C=C(N=C5C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.